Benzenesulfonic acid, p-tolyl ester
Description
Historical Perspectives in Aromatic Sulfonic Acid Ester Chemistry
The study of aromatic sulfonic acids and their derivatives dates back to the 19th and early 20th centuries, driven largely by the development of the dyestuff industry. thieme-connect.de Sulfonation, the process of introducing a sulfonic acid group into an organic compound, was first observed in the early 19th century during the reaction of benzene (B151609) with sulfuric acid. numberanalytics.com This foundational reaction paved the way for the synthesis of a vast array of aromatic sulfur compounds. numberanalytics.com
Aromatic sulfonic acid esters, or aryl sulfonates, became recognized for their utility in substitution and elimination reactions, where the sulfonate anion acts as an effective leaving group. researchgate.net This characteristic made them valuable as alkylating agents and as precursors in the synthesis of various important substances, including pharmaceuticals and dyes. researchgate.net The preparation of these esters has traditionally involved methods such as the reaction of a sulfonyl chloride with an alcohol, a two-step process that can be cumbersome. google.com
The parent compounds, benzenesulfonic acid and p-toluenesulfonic acid (TsOH), are themselves significant. Benzenesulfonic acid is the simplest aromatic sulfonic acid and has been known since at least the 1880s. acs.org p-Toluenesulfonic acid is a strong, solid organic acid that is conveniently weighed and stored, making it a common "organic-soluble" acid catalyst in synthesis. thieme-connect.dewikipedia.org The esterification of these acids, including the formation of benzenesulfonic acid, p-tolyl ester, is a key reaction in organic chemistry. wikipedia.org
Academic Significance in Contemporary Organic Synthesis Research
In modern organic synthesis, this compound and related aryl sulfonates continue to be of significant interest. Their role as intermediates and reagents is well-established. researchgate.netontosight.ai The sulfonate group's ability to function as a good leaving group makes these esters valuable in nucleophilic substitution and elimination reactions. wikipedia.org For instance, the reduction of tosylate esters can lead to the formation of hydrocarbons, enabling the deoxygenation of alcohols. wikipedia.org
The synthesis of aryl sulfides, an important motif in biologically active compounds, can be achieved through reactions involving aryl sulfonates. acs.org Recent research has focused on developing new catalytic methods, such as nickel-catalyzed aryl exchange reactions, to synthesize aryl sulfides from precursors like aromatic esters. acs.org
Furthermore, the structural complexity of compounds like this compound makes them potentially useful as intermediates in the synthesis of more complex molecules for pharmaceutical research and biological studies. ontosight.ai The introduction of a sulfonic acid group can significantly alter a compound's physical and chemical properties, such as its solubility and reactivity. numberanalytics.com
Current Research Frontiers and Future Directions in Aryl Sulfonate Chemistry
The field of aryl sulfonate chemistry is continually evolving, with researchers exploring new synthetic methods and applications. A key area of research is the development of more efficient and environmentally friendly synthetic strategies. frontiersin.org This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. chinesechemsoc.org
"Click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of diverse compound libraries, is one such advanced strategy being employed. frontiersin.org This approach facilitates the efficient discovery of new lead compounds in medicinal chemistry. frontiersin.org
Another frontier is the development of novel sulfating and sulfonating reagents. While traditional methods using sulfur trioxide amine/amide complexes are effective, they can suffer from issues like toxicity and purification challenges. researchgate.net Emerging methods, such as those involving in situ reagent preparation, are gaining traction. researchgate.net
The synthesis of chiral sulfonic acids and their derivatives for use in asymmetric catalysis is also a significant area of research. chinesechemsoc.orgacs.org These chiral ligands and catalysts are crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The development of novel antimicrobial peptides and their derivatives, which can involve synthetic strategies utilizing sulfonation, is another active area of investigation. nih.gov
Future research in aryl sulfonate chemistry will likely focus on the continued development of sustainable synthetic methods, the exploration of new catalytic systems, and the application of these compounds in materials science and medicinal chemistry. frontiersin.orgchinesechemsoc.org The design of new P,S-ligands and the study of their coordination chemistry with various metals are expected to lead to new catalytic applications. chinesechemsoc.org
Interactive Data Table: Properties of Related Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| Benzenesulfonic acid | Benzenesulfonic acid | C6H6O3S | 158.18 |
| p-Toluenesulfonic acid | 4-Methylbenzenesulfonic acid | C7H8O3S | 172.20 nih.gov |
| This compound | 4-methylphenyl benzenesulfonate (B1194179) | C13H12O3S | 248.30 |
| p-Toluenesulfonyl chloride | 4-Methylbenzene-1-sulfonyl chloride | C7H7ClO2S | 190.65 |
| Di-p-tolyl disulfide | 1,2-bis(p-tolyl)disulfane | C14H14S2 | 246.40 |
Structure
3D Structure
Properties
CAS No. |
5398-09-4 |
|---|---|
Molecular Formula |
C13H12O3S |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
(4-methylphenyl) benzenesulfonate |
InChI |
InChI=1S/C13H12O3S/c1-11-7-9-12(10-8-11)16-17(14,15)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
RQYYUHGXOAMYAL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Other CAS No. |
5398-09-4 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Benzenesulfonic Acid, P Tolyl Ester
Esterification Pathways from Benzenesulfonic Acid Derivatives
The formation of benzenesulfonic acid, p-tolyl ester can be approached from derivatives of benzenesulfonic acid, primarily through direct esterification or via more reactive intermediates like sulfonyl halides.
The direct esterification of a sulfonic acid with an alcohol or phenol (B47542) is a fundamental, though often challenging, approach. Conceptually, this reaction is analogous to the Fischer-Speier esterification of carboxylic acids. atamanchemicals.com The process would involve heating benzenesulfonic acid with p-cresol (B1678582) in the presence of a strong acid catalyst, which in this case is the sulfonic acid itself, to drive the formation of the ester and water.
CH₃C₆H₄OH + C₆H₅SO₃H ⇌ C₆H₅SO₂OC₆H₄CH₃ + H₂O
A significant hurdle in this direct approach is the removal of water to shift the reaction equilibrium towards the product side. Azeotropic distillation with a suitable solvent like toluene (B28343) is a common strategy employed to remove water in similar esterification reactions. wikipedia.org However, the high acidity of benzenesulfonic acid and the high temperatures often required can lead to side reactions, such as the desulfonation of the starting material or the product, particularly at temperatures exceeding 200°C. wikipedia.org The reaction between an olefin and benzenesulfonic acid to form a sulfonic ester is known to be highly exothermic, suggesting that the direct esterification with a phenol would also require careful temperature control. researchgate.net While industrially viable for some esters, direct esterification is less common in laboratory settings for aryl sulfonates compared to other methods due to potential for low yields and competing side reactions. google.com
A more prevalent and reliable method for preparing aryl sulfonate esters is the reaction of a benzenesulfonyl halide, typically benzenesulfonyl chloride, with a phenol. eurjchem.comwikipedia.org This method, often referred to as the Schotten-Baumann reaction, involves the nucleophilic attack of the phenoxide ion (generated from the phenol and a base) on the electrophilic sulfur atom of the sulfonyl chloride.
The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves both to deprotonate the phenol and to neutralize the hydrochloric acid byproduct. wikipedia.orgwikipedia.org Pyridine is often used as the solvent as well. wikipedia.org The use of aqueous bases is also a viable, environmentally benign alternative. eurjchem.com
Reaction Scheme: C₆H₅SO₂Cl + CH₃C₆H₄OH + Base → C₆H₅SO₂OC₆H₄CH₃ + Base·HCl
This approach is widely applicable and generally provides good to excellent yields. The reactivity of benzenesulfonyl chloride is high, but it is typically stable enough for convenient handling, unlike some other hazardous reagents. nih.gov
| Reactant 1 | Reactant 2 | Common Reagents/Catalysts | General Conditions | Product |
| Benzenesulfonyl chloride | p-Cresol | Pyridine | Aprotic solvent, room temperature or gentle heating | This compound |
| Benzenesulfonyl chloride | p-Cresol | Aqueous base (e.g., NaOH) | Biphasic system or phase-transfer catalyst | This compound |
| Benzenesulfonyl chloride | p-Cresol | Triethylamine, DMAP (catalyst) | Aprotic solvent (e.g., CH₂Cl₂) | This compound |
This table presents a summary of typical reaction components for the synthesis of this compound via the sulfonyl chloride route.
General Approaches for Aromatic Sulfonate Ester Synthesis
Several general methodologies have been developed for the synthesis of aromatic sulfonate esters, reflecting the importance of this functional group in organic chemistry. rsc.org These methods offer alternatives to the classical sulfonyl chloride route, sometimes providing advantages in terms of substrate scope, reaction conditions, or avoidance of hazardous reagents.
One modern approach involves the electro-oxidation of sodium arenesulfinates in the presence of phenols. eurjchem.com This method avoids the need for pre-formed sulfonyl chlorides and external chemical oxidants, offering a more sustainable pathway. researchgate.net Another innovative strategy is the visible-light-induced one-pot synthesis from arylazo sulfones and alcohols, which proceeds under mild conditions. nih.govrsc.org This multicomponent reaction uses a copper catalyst and allows for the formation of a wide range of sulfonic esters with high yields. rsc.org
Further methods include:
Copper-catalyzed reactions of aryl diazonium salts with a sulfur dioxide surrogate and an alcohol. researchgate.net
Iron-catalyzed cross-coupling of Grignard reagents with aryl chloro-benzenesulfonates, which functionalizes a pre-existing sulfonate ester rather than forming the ester bond itself. nih.gov
The reaction of phenols with N-fluorobenzenesulfonimide (NFSI) and catalytic potassium fluoride, which proceeds under mild conditions with short reaction times. researchgate.net
The use of dialkyl sulfates to react with metal salts of sulfonic acids, a method particularly useful for preparing lower alkyl esters of aromatic sulfonic acids. google.com
| Method | Key Reactants | Catalyst/Reagent | Key Advantages |
| Electro-oxidation | Phenol, Sodium arenesulfinate | None (Electrochemical) | Avoids chemical oxidants, sustainable. researchgate.neteurjchem.com |
| Visible-light Photoredox Catalysis | Arylazo sulfone, Alcohol | CuI | Mild conditions, high yields, broad scope. nih.govrsc.org |
| Diazonium Salt Coupling | Aryl diazonium salt, Alcohol, SO₂ Surrogate (DABSO) | Copper Catalyst | Tolerates a wide range of substrates. researchgate.net |
| Sulfonylation with NFSI | Phenol | N-Fluorobenzenesulfonimide (NFSI), KF (cat.) | Mild conditions, short reaction times. researchgate.net |
This table summarizes various modern synthetic approaches to aromatic sulfonate esters.
Comparison with Synthesis of Analogous Aryl Sulfonate Esters
The synthesis of this compound shares many strategic similarities with the preparation of other analogous aryl sulfonate esters, most notably p-toluenesulfonate (tosylate) esters. Tosylates are widely used as activating groups for alcohols due to the excellent leaving group ability of the tosylate anion. wikipedia.org
The most common synthesis for both this compound and other aryl tosylates involves the reaction of the corresponding sulfonyl chloride (benzenesulfonyl chloride or p-toluenesulfonyl chloride) with a phenol or alcohol in the presence of a base like pyridine. wikipedia.org The reaction mechanism and conditions are virtually identical. The primary difference lies in the starting sulfonyl chloride, which is derived from either benzene (B151609) or toluene, respectively. Both p-toluenesulfonic acid and benzenesulfonic acid are produced on an industrial scale via sulfonation of the parent arene. wikipedia.orgwikipedia.org
| Feature | This compound Synthesis | p-Toluenesulfonate (Tosyl) Ester Synthesis |
| Sulfonyl Source | Benzenesulfonyl chloride | p-Toluenesulfonyl chloride (Tosyl chloride) |
| Alcohol/Phenol Source | p-Cresol | Various alcohols or phenols |
| Primary Method | Reaction of sulfonyl chloride with phenol + base. wikipedia.org | Reaction of tosyl chloride with alcohol + base. wikipedia.org |
| Industrial Precursor | Benzene (for benzenesulfonyl chloride). wikipedia.org | Toluene (for p-toluenesulfonic acid). wikipedia.org |
| Key Application of Product | Synthetic intermediate, protecting group. researchgate.net | Activating group for alcohols, protecting group. wikipedia.org |
This table provides a comparison between the synthesis of the target compound and the widely used tosylate esters.
The choice between using a benzenesulfonate (B1194179) or a p-toluenesulfonate in a synthetic sequence may depend on several factors, including the commercial availability and cost of the respective sulfonyl chlorides, or subtle differences in the electronic or steric properties imparted by the phenyl versus the tolyl group, which might influence the reactivity or stability of the resulting ester.
Reaction Chemistry and Mechanistic Studies of Benzenesulfonic Acid, P Tolyl Ester
Reactivity as a Leaving Group in Organic Transformations
The p-toluenesulfonate (tosylate) moiety of benzenesulfonic acid, p-tolyl ester is an excellent leaving group in organic reactions. libretexts.orglibretexts.org This effectiveness stems from the ability of the sulfonate group to stabilize the negative charge that develops upon its departure. The charge is delocalized through resonance across the three oxygen atoms and the sulfur atom, making the corresponding tosylate anion a weak base and, consequently, a very stable leaving group. libretexts.orgorganic-chemistry.orglibretexts.org This property renders sulfonate esters like p-tolyl benzenesulfonate (B1194179) highly reactive substrates for a variety of nucleophilic substitution and elimination reactions. ucalgary.cawikipedia.orgmasterorganicchemistry.com
Nucleophilic Substitution Reactions Involving Sulfonate Esters
Sulfonate esters such as p-tolyl benzenesulfonate are versatile substrates for nucleophilic substitution reactions, capable of proceeding through both SN1 and SN2 mechanisms. organic-chemistry.orglibretexts.org The operative pathway is dictated by the structure of the substrate (i.e., the nature of the group to which the tosylate is attached), the nucleophile, and the solvent conditions. organic-chemistry.org In SN2 reactions, a nucleophile directly attacks the carbon atom bearing the tosylate group, leading to an inversion of stereochemistry. organic-chemistry.org In SN1 reactions, the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile, often resulting in racemization. organic-chemistry.org The high leaving group ability of tosylate facilitates both processes. libretexts.org
The conversion of an alcohol to a tosylate is a common strategy to activate the hydroxyl group, which is otherwise a poor leaving group, toward nucleophilic attack. ucalgary.capearson.com A wide range of nucleophiles can then be used to displace the tosylate group. libretexts.orgwikipedia.org
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity |
|---|---|---|---|
| I⁻ (Iodide) | HI | -10 | Excellent |
| Br⁻ (Bromide) | HBr | -9 | Very Good |
| TsO⁻ (Tosylate) | TsOH | -2.8 libretexts.org | Excellent organic-chemistry.orglibretexts.org |
| Cl⁻ (Chloride) | HCl | -7 | Good |
| F⁻ (Fluoride) | HF | 3.2 | Poor |
This table illustrates the principle that weaker bases are better leaving groups. The p-toluenesulfonate (tosylate) anion is the conjugate base of a strong acid, p-toluenesulfonic acid, making it a very weak base and an excellent leaving group, comparable in reactivity to halides like iodide. libretexts.org
Solvolysis Mechanisms (Studies on Related Sulfonate Esters)
The study of solvolysis reactions, where the solvent acts as the nucleophile, provides significant insight into reaction mechanisms. For sulfonate esters, including p-toluenesulfonates, the mechanism can range from a limiting SN1 pathway (kc) to a nucleophilically solvent-assisted SN2 pathway (ks). researchgate.net The extended Winstein-Grunwald equation is a key tool for analyzing these reactions, correlating the reaction rate with solvent ionizing power (Y) and solvent nucleophilicity (N). mdpi.com
Studies on compounds like benzyl (B1604629) p-toluenesulfonate have shown that the solvolysis mechanism is highly dependent on the solvent. researchgate.net The analysis often reveals a dispersion pattern when plotted against the 2-adamantyl YOTs parameter, indicating that a single mechanism is not operative across all solvents. This behavior is interpreted as a competition between the solvent-assisted (ks) and cation-intermediate (kc or kΔ) pathways. researchgate.net For example, the solvolysis of 3-(aryldimethylsilyl)propyl p-toluenesulfonates was found to proceed via two competing pathways: a γ-silyl-assisted pathway (kSi) and a solvent-assisted pathway (ks), with the ratio between them varying with the solvent and substituents. researchgate.net These studies underscore that the solvolysis of tosylates is mechanistically complex, often involving a spectrum of pathways rather than a single, discrete mechanism. mdpi.comnih.gov
Formation of Sulfones via Nucleophilic Substitution on Sulfur
Beyond their role as leaving groups in substitutions at carbon, sulfonate esters can also undergo nucleophilic attack directly at the sulfur atom. This pathway is particularly relevant when strong, carbon-based nucleophiles are employed, leading to the formation of sulfones, a valuable class of organosulfur compounds.
Reactions with Organolithium Reagents
A notable method for sulfone synthesis involves the reaction of sulfonate esters with organolithium reagents. researchgate.netcdnsciencepub.com This transformation proceeds via a nucleophilic substitution on the sulfur atom of the sulfonate ester. The carbanionic portion of the organolithium compound attacks the electrophilic sulfur, displacing the p-tolyloxy group and forming a new carbon-sulfur bond. This method has been shown to be a novel and effective route for preparing a variety of sulfones in moderate to high yields. researchgate.netcdnsciencepub.com The reaction is general for various types of organolithium reagents and sulfonate esters. researchgate.netcdnsciencepub.comorganic-chemistry.org
| Organolithium Reagent | Sulfonate Ester | Product Sulfone | Yield (%) |
|---|---|---|---|
| n-Butyllithium | Methyl p-toluenesulfonate | n-Butyl p-tolyl sulfone | 85 |
| Phenyllithium | Methyl p-toluenesulfonate | Methyl phenyl sulfone | 70 |
| n-Butyllithium | Ethyl benzenesulfonate | n-Butyl phenyl sulfone | 90 |
| Phenyllithium | Ethyl p-toluenesulfonate | Ethyl phenyl sulfone | 65 |
Data in this table is representative of the general reaction between organolithium reagents and sulfonate esters to form sulfones, as described in the literature. researchgate.netcdnsciencepub.com
Mechanistic Studies of Sulfonic Acid Esterification (Based on Benzenesulfonic Acid Models)
The formation of this compound, typically occurs through the esterification of benzenesulfonic acid or its derivatives. Understanding the mechanism of this fundamental reaction is crucial, not only from a theoretical standpoint but also for practical applications, such as controlling the formation of potentially genotoxic sulfonate ester impurities in pharmaceutical manufacturing. rsc.orgresearchgate.net Theoretical studies, often using the reaction between benzenesulfonic acid and methanol (B129727) as a model system, have evaluated several possible mechanistic pathways. rsc.orgrsc.orgresearchgate.net
Neutral Addition-Elimination Pathways
One of the considered mechanisms for the esterification of sulfonic acids is a neutral addition-elimination (Ad-E) pathway. rsc.orgresearchgate.net This pathway involves the direct addition of the alcohol to the neutral sulfonic acid, proceeding through a pentacoordinate sulfur intermediate. rsc.orgresearchgate.net However, computational studies, such as those using Density Functional Theory (DFT), have shown that this mechanism is energetically unfavorable. rsc.orgrsc.org The formation of the neutral pentacoordinate sulfur species represents a very high-energy intermediate, and the activation barrier for the initial alcohol addition is prohibitively large. rsc.orgresearchgate.net Consequently, based on energy considerations, the participation of a neutral pentacoordinate sulfur intermediate in the esterification of benzenesulfonic acid is generally disregarded in favor of alternative pathways, such as SN1 or SN2 mechanisms involving protonated species. rsc.orgrsc.org
| Species | Description | Relative Gibbs Free Energy (kJ mol⁻¹) in Solution |
|---|---|---|
| Reactants | Benzenesulfonic acid + Methanol | 0.0 |
| TS 4 | Transition state for methanol addition | +213.9 |
| Intermediate 5 | Pentacoordinate sulfur intermediate | +185.9 |
| TS 6 | Transition state for water elimination | +196.0 |
| Products | Methyl benzenesulfonate + Water | -19.1 |
Data adapted from DFT studies on the benzenesulfonic acid + methanol reaction, which serves as a model for sulfonic acid esterification. The high energy of the transition state and intermediate indicates this pathway is not favored. rsc.orgresearchgate.net
Acid-Catalyzed Addition-Elimination Pathways
The acid-catalyzed addition-elimination (Ad-E) mechanism is a plausible, though often energetically unfavorable, pathway for the esterification of sulfonic acids. rsc.org This route involves the initial protonation of the alcohol, which then adds to the sulfonic acid.
Role of Sulfonylium Cation Intermediates
A more feasible mechanism for the esterification of benzenesulfonic acid involves the formation of a highly reactive sulfonylium cation (ArSO₂⁺) intermediate, proceeding via an S_N1-like pathway. rsc.orgrsc.orgresearchgate.net This mechanism is analogous to those observed in Friedel-Crafts sulfonylation reactions and reactions of sulfonyl chlorides with Lewis acids. rsc.org
The process is initiated by the protonation of the sulfonic acid. Tautomerization of the protonated acid can lead to a weakly-bound water complex of the benzenesulfonylium ion. rsc.org The key feature of this pathway is the low activation barrier for the formation of this sulfonylium cation. nih.govrsc.org DFT studies have shown this barrier to be significantly lower than that of the Ad-E pathway, with a calculated value of 25.1 kJ mol⁻¹ in solution. nih.govrsc.org
Once formed, the electrophilic sulfonylium cation is readily attacked by the alcohol nucleophile (e.g., p-cresol (B1678582) or methanol), leading to the formation of the protonated sulfonate ester, which then deprotonates to give the final product, this compound. rsc.org The low energy requirement makes the S_N1 pathway through a sulfonylium cation a highly plausible and favored mechanism for the esterification of sulfonic acids. researchgate.net
S_N2 Mechanisms in Ester Formation
A third competitive pathway for the formation of sulfonate esters is the bimolecular nucleophilic substitution (S_N2) mechanism. rsc.orgrsc.orgresearchgate.net In this concerted, single-step process, the rate depends on the concentration of both the electrophile and the nucleophile. quora.comlibretexts.org
For the formation of a sulfonate ester from a sulfonic acid and an alcohol, the S_N2 mechanism involves the transfer of an alkyl group from a protonated alcohol (an alkyloxonium ion) to the sulfonate anion. rsc.org The reaction proceeds through a single transition state where the new C-O bond is forming concurrently as the old C-O bond of the oxonium ion is breaking. libretexts.org
Computational studies have determined that this S_N2 pathway has a moderate activation barrier. nih.govrsc.orgresearchgate.net For the reaction between a benzenesulfonate anion and a methyloxonium cation, the activation barrier was calculated to be 62.9 kJ mol⁻¹ in solution. nih.gov While higher than the S_N1 barrier, it is significantly lower than the Ad-E pathway, suggesting that the S_N2 mechanism can play a major role in sulfonic acid esterification, particularly under conditions that might not favor carbocation formation. rsc.orgresearchgate.netresearchgate.net A key characteristic of the S_N2 reaction is that it proceeds with an inversion of stereochemical configuration at the carbon center being attacked. masterorganicchemistry.com
Table 1: Comparison of Mechanistic Pathways for Sulfonic Acid Esterification
| Feature | Acid-Catalyzed Addition-Elimination (Ad-E) | S_N1-like (via Sulfonylium Cation) | S_N2 Mechanism |
|---|---|---|---|
| Key Intermediate | Pentacoordinate sulfur species rsc.org | Sulfonylium cation (ArSO₂⁺) rsc.org | None (concerted mechanism) quora.com |
| Activation Barrier | Very High (e.g., ~260 kJ/mol) rsc.org | Low (e.g., ~25 kJ/mol) rsc.org | Moderate (e.g., ~63 kJ/mol) nih.gov |
| Energetic Feasibility | Unfavorable / Discarded rsc.org | Favorable / Readily Accessible researchgate.net | Plausible / Competitive researchgate.net |
| Molecularity | Bimolecular | Unimolecular (rate-determining step) masterorganicchemistry.com | Bimolecular masterorganicchemistry.com |
| Description | Stepwise addition of protonated alcohol followed by elimination of oxonium. rsc.org | Formation of a sulfonylium cation followed by nucleophilic attack by alcohol. rsc.org | Concerted transfer of an alkyl group from a protonated alcohol to the sulfonate anion. rsc.org |
This table is generated based on data from DFT studies on benzenesulfonic acid esterification. nih.govrsc.org
Other Transformation Reactions of Aromatic Sulfonate Esters
Aromatic sulfonate esters like this compound, are versatile compounds that undergo various transformations, primarily leveraging the sulfonate group's excellent leaving group ability. eurjchem.com
Nucleophilic Substitution and Elimination: The tosylate group is an exceptional leaving group, making alkyl tosylates (formed from an alcohol and p-toluenesulfonyl chloride) highly effective substrates for S_N2 and elimination (E2) reactions. eurjchem.com This allows for transformations such as the conversion of alcohols into other functional groups.
C–S Bond Cleavage: While C–O bond cleavage is typical, an unusual C–S bond rupture has been observed in specific cases. For instance, certain nitro-substituted aromatic sulfonate esters undergo C–S cleavage when reacting with mercaptide anions, proceeding via a nucleophilic aromatic substitution (S_NAr) mechanism involving a Meisenheimer complex intermediate. cdnsciencepub.comcdnsciencepub.com
Formation of Sulfones: Aromatic sulfonic acids can be converted into their corresponding anhydrides, which can then react further. For example, p-toluenesulfonic anhydride (B1165640) can undergo an intramolecular reaction catalyzed by a Lewis acid like aluminum chloride to produce di-p-tolyl sulfone. core.ac.uk
S–O Bond Cleavage for Sulfonylation: A mild, light-induced S–O bond cleavage of aryl sulfonate esters has been developed. This reaction generates sulfonyl radical intermediates, which can then be used in transformations like the efficient sulfonylation of vinylarenes to form valuable vinyl sulfones. nih.govrsc.org
Aryl Exchange Reactions: In the presence of a nickel catalyst, an aryl exchange reaction can occur between aryl sulfides and aryl sulfonate esters. This transformation allows for the synthesis of new aryl sulfides without the use of thiols. acs.org
Table 2: Selected Transformation Reactions of Aromatic Sulfonate Esters and Precursors
| Reaction Type | Reactant(s) | Reagent(s)/Conditions | Product(s) | Ref(s) |
|---|---|---|---|---|
| C–S Bond Cleavage | p-Nitro-m-methylphenyl benzenesulfonate, p-Tolyl mercaptan | Sodium hydride, HMPA | p-Nitro-m-methylphenyl p-tolyl sulfide | cdnsciencepub.com |
| Sulfone Formation | p-Toluenesulfonic anhydride, Toluene (B28343) | Aluminum chloride (AlCl₃) | Di-p-tolyl sulfone | core.ac.uk |
| Sulfonylation | Aryl sulfonate ester, Vinylarene | Visible light (427 nm), Cs₂CO₃, DMA | Vinyl sulfone | nih.gov |
| Aryl Exchange | Aryl sulfonate ester, 2-Pyridyl sulfide | Ni(cod)₂/dcypt catalyst | Aryl sulfide | acs.org |
This table summarizes various transformations involving aromatic sulfonate esters or their direct precursors.
Applications of Benzenesulfonic Acid, P Tolyl Ester in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate or Building Block
Benzenesulfonic acid, p-tolyl ester serves as a crucial building block in the synthesis of more complex molecules. ontosight.ai Its structure, containing both a benzenesulfonyl group and a p-tolyl group, allows for a variety of chemical transformations. The tosyl group (p-toluenesulfonyl) is an excellent leaving group, making the compound susceptible to nucleophilic attack, which is a fundamental reaction in organic synthesis. wikipedia.org
The compound and its derivatives are utilized as intermediates in the production of a wide range of organic compounds, including pharmaceuticals and dyes. ontosight.aiontosight.ai For instance, derivatives like 2-Amino-benzenesulfonic acid p-tolyl ester are commercially available as building blocks for further chemical modifications. fluorochem.co.uk The reactivity of the ester linkage and the potential for substitution on the aromatic rings provide multiple avenues for synthetic chemists to introduce new functional groups and build molecular complexity. ontosight.ai
Applications in Latent Acid Catalysis
This compound and related sulfonate esters are employed as latent acid catalysts in various chemical processes, particularly in the curing of coatings and resins. google.comgoogle.com Latent catalysts are compounds that are inactive under ambient conditions but can be activated to release a catalytically active species, such as a strong acid, upon exposure to a specific trigger, typically heat. google.comgoogle.com
In this context, heating a composition containing a sulfonate ester like p-tolyl benzenesulfonate (B1194179) liberates the free sulfonic acid. google.com This in-situ generation of a strong acid catalyst, such as p-toluenesulfonic acid (p-TSA), is advantageous as it allows for stable, one-part formulations that only cure when desired, preventing premature cross-linking. google.com This controlled catalytic activity is crucial in industrial applications like the curing of aminoplast resins and other acid-catalyzed cross-linking systems. google.com The use of these latent catalysts can lower curing temperatures and increase the rate of cure compared to uncatalyzed reactions. google.com
Utilization in the Synthesis of Complex Molecules
The unique reactivity of this compound and its analogs makes them valuable reagents in the synthesis of complex and biologically active molecules. ontosight.ai The tosylate group's ability to act as a good leaving group is exploited in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are central to the construction of intricate molecular frameworks. wikipedia.org
For example, research has demonstrated the use of related p-toluenesulfonate derivatives in the stereoselective synthesis of indolizidine alkaloids. rsc.org In these syntheses, the tosylate group can be introduced and subsequently displaced by a nucleophile to form key ring structures. Furthermore, sulfonate esters have been incorporated into natural product-based analogues to enhance their biological activity, such as in the development of potential antibacterial agents. acs.org The synthesis of complex molecules like certain bioactive thiazole-based heterocyclic hybrids has also utilized intermediates derived from p-tolyl-containing starting materials. nih.gov
The following table provides examples of complex molecules synthesized using p-tolyl sulfonate chemistry:
| Precursor/Reagent Containing p-Tolyl Group | Resulting Complex Molecule/Scaffold | Research Focus |
| p-Tolyl α-lithio-β-(trimethylsilyl)ethyl sulfoxide | Chiral homoallylic carboxylates | Asymmetric conjugate additions and electrophilic trapping reactions. acs.org |
| 5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Thiazole-linked triazoles | Synthesis of potent antimicrobial agents. nih.gov |
| Azabicyclic compounds and p-TSA | Indolizidine alkaloids | Stereoselective synthesis of alkaloids via aza-Prins cyclization. rsc.org |
| Natural alcohols and p-toluenesulfonyl chloride | Natural product-based sulfonate analogues | Development of potential chemotherapeutic agents for bacterial infections. acs.org |
Advanced Analytical Characterization in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of benzenesulfonic acid, p-tolyl ester.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy : In ¹H NMR spectra of p-tolyl benzenesulfonate (B1194179), distinct signals corresponding to the different proton environments are observed. The aromatic protons of the benzenesulfonyl group and the p-tolyl group typically appear as multiplets in the downfield region, generally between 7.0 and 8.0 ppm. rsc.org The methyl group protons of the p-tolyl moiety characteristically present as a singlet further upfield, around 2.4 ppm. rsc.org
¹³C NMR Spectroscopy : The ¹³C NMR spectrum offers complementary information, showing distinct peaks for each unique carbon atom. The carbon atoms of the two aromatic rings resonate in the range of approximately 120 to 150 ppm. rsc.org The methyl carbon of the p-tolyl group gives a characteristic signal at around 21 ppm. rsc.org
A summary of typical NMR spectral data is presented below:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (Benzenesulfonyl) | 7.54-7.83 (m) | 128.5-135.1 |
| Aromatic CH (p-tolyl) | 6.92-7.32 (m) | 123.8-148.1 |
| Methyl (CH₃) | 2.45 (s) | 21.7 |
| Note: (m) denotes a multiplet and (s) denotes a singlet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and may vary slightly depending on the solvent and experimental conditions. rsc.org |
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the sulfonate group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are prominent, typically appearing in the regions of 1340-1420 cm⁻¹ and 1160-1200 cm⁻¹, respectively. oup.com Additionally, characteristic peaks for the C-O-S ester linkage and the aromatic C-H and C=C bonds are observed. science.gov
Key FTIR absorption bands for p-tolyl benzenesulfonate are summarized in the table below:
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
| S=O | Asymmetric Stretch | ~1370 |
| S=O | Symmetric Stretch | ~1180 |
| C-O-S | Stretch | ~1000-1100 |
| Aromatic C=C | Stretch | ~1450-1600 |
| Aromatic C-H | Stretch | ~3030-3100 |
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating this compound from impurities and for its quantitative determination.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most common techniques for the analysis of sulfonate esters. waters.com These methods offer high resolution and sensitivity. Reversed-phase chromatography, often using a C18 column, is a frequently employed mode of separation. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and retention. phenomenex.com Detection is commonly achieved using UV detectors, as the aromatic rings in the molecule absorb UV light. waters.com For enhanced sensitivity and selectivity, mass spectrometry detection can be coupled with HPLC or UHPLC. waters.comnih.gov
A representative HPLC method for the analysis of p-tolyl benzenesulfonate is detailed below:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/water gradient |
| Detector | UV at 254 nm |
Gas Chromatography (GC) is another valuable technique for the analysis of thermally stable and volatile compounds like this compound. shimadzu.com In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A variety of columns with different polarities can be used to achieve the desired separation. shimadzu.com Flame Ionization Detection (FID) is a common detector due to its robustness and wide linear range. researchgate.net For more definitive identification, GC can be coupled with a mass spectrometer (GC-MS). shimadzu.com
The following table outlines typical GC conditions for analyzing p-tolyl benzenesulfonate:
| Parameter | Condition |
| Column | Capillary column (e.g., Rtx-200) |
| Injector Temperature | 280°C |
| Oven Temperature Program | Programmed ramp (e.g., 70°C hold, then ramp to 320°C) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Mass Spectrometry (MS) and Hyphenated Techniques
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the confirmation of the molecular weight of this compound and for its structural elucidation through the analysis of fragmentation patterns. cdnsciencepub.com When coupled with chromatographic techniques like HPLC or GC (LC-MS and GC-MS, respectively), it provides a highly specific and sensitive method for identification and quantification. nih.govshimadzu.comresearchgate.netnih.gov
In the mass spectrum of p-tolyl benzenesulfonate, the molecular ion peak [M]⁺ is observed, confirming the molecular weight. The fragmentation pattern provides structural information. Common fragmentation pathways involve the cleavage of the ester bond, leading to the formation of ions corresponding to the benzenesulfonyl and p-tolyl moieties. cdnsciencepub.com Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of selected ions, providing even more detailed structural information. lcms.cz
Commonly observed ions in the mass spectrum of p-tolyl benzenesulfonate are listed below:
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 248 | [M]⁺ (Molecular Ion) |
| 157 | [C₆H₅SO₂]⁺ |
| 141 | [C₆H₅SO]⁺ |
| 107 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ |
| 77 | [C₆H₅]⁺ |
Hyphenated techniques, such as LC-MS/MS, are particularly valuable for trace-level analysis of sulfonate esters, which is often required in pharmaceutical and environmental applications due to their potential genotoxicity. researchgate.net These methods combine the separation power of chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular and Fragmentation Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of this compound, and related sulfonate esters. waters.comnih.gov High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) systems are employed to achieve separation from complex matrices, such as active pharmaceutical ingredients (APIs). waters.comnih.gov
For detection, mass spectrometry is highly sensitive and selective. researchgate.net Electrospray ionization in positive mode (ESI+) is commonly used for the analysis of these esters. waters.com To maximize sensitivity for trace-level quantification, the mass spectrometer is often operated in Single Ion Recording (SIR) or Selected Ion Monitoring (SIM) mode, focusing on the mass-to-charge ratio (m/z) of the molecular ion. waters.comnih.gov This approach allows for detection limits at the parts-per-million (ppm) level or lower, which is crucial for monitoring genotoxic impurities to levels stipulated by regulatory bodies like the FDA and EMEA. waters.comnih.gov
The fragmentation of p-toluenesulfonate esters under MS/MS conditions typically involves characteristic losses. A common fragmentation pattern is the loss of sulfur dioxide (SO2), leading to the formation of a prominent fragment ion. aaqr.org For benzenesulfonate esters, tandem mass spectrometry (MS/MS) spectra reveal specific fragmentation pathways that are used for structural confirmation. researchgate.net
waters.comresearchgate.net| Parameter | Description | Source |
|---|---|---|
| Chromatography | UPLC/HPLC with C18 or specialized columns (e.g., Shodex RSpak) | |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode (+) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas chromatography-mass spectrometry (GC-MS) is another primary technique for the analysis of this compound, especially due to its volatility. nih.govresearchgate.net It is frequently used for monitoring trace levels of sulfonate esters in pharmaceutical ingredients. researchgate.netnih.gov The combination of GC's separation power with the detection capabilities of MS provides a robust method for both qualitative and quantitative analysis. researchgate.net
In a typical GC-MS analysis, the sample is introduced into a heated inlet and separated on a capillary column, such as a DB-5 type, before entering the mass spectrometer. lcms.cz Electron ionization (EI) at 70 eV is a standard method for generating ions, which then produce a characteristic fragmentation pattern that serves as a chemical fingerprint. lcms.czhmdb.ca For enhanced sensitivity and selectivity in quantifying known target compounds like p-tolyl benzenesulfonate, Selected Ion Monitoring (SIM) is often employed. researchgate.netshimadzu.com This method allows for the determination of sulfonic esters at the 5 ppm level or lower in APIs. researchgate.net
The mass spectrum of a related compound, p-toluenesulfonic acid, shows characteristic peaks that can be used as a guide for identifying its esters. hmdb.ca The fragmentation patterns are crucial for distinguishing between isomers and confirming the identity of the analyte in complex mixtures. researchgate.net
researchgate.net| Parameter | Description | Source |
|---|---|---|
| Technique | Solid-phase microextraction (SPME) can be coupled with GC-MS for sample preconcentration | |
| Ionization Energy | Standard 70 eV in Electron Ionization (EI) mode |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While the specific crystal structure of this compound, is not widely published, analysis of closely related compounds such as tetra(p-tolyl)antimony benzenesulfonate and o-tolyl p-toluenesulfonate provides significant insight into the expected molecular geometry and crystal packing. researchgate.netnih.govdntb.gov.ua
In the structure of tetra(p-tolyl)antimony benzenesulfonate, the benzenesulfonate anion's geometry is well-defined. researchgate.net The sulfur atom exhibits tetrahedral geometry, with characteristic S-O and S-C bond lengths. For instance, in one structural isomer, the S-O bond lengths are approximately 1.439 Å, 1.451 Å, and 1.454 Å, while the O-S-O bond angles range from 112.82° to 113.70°. researchgate.net
Studies of substituted p-toluenesulfonanilides, which also feature the p-tolylsulfonyl group, reveal how intermolecular interactions like hydrogen bonds (N–H···O) and π–π stacking interactions dictate the crystal packing. acs.org These structures are often solved using software like SHELXTL and OLEX2, with data collected on diffractometers employing Mo Kα radiation. dntb.gov.uaacs.org The crystal system can vary; for example, polymorphs of a single compound can crystallize in different systems, such as triclinic (P-1) and monoclinic (P21/c). acs.org This information is crucial for understanding the solid-state properties of the material.
researchgate.net| Parameter | Value / Description | Source |
|---|---|---|
| Compound | Tetra-(p-tolyl)stibonium benzene (B151609) sulfonate (Isomer II) | |
| S-O Bond Lengths (Å) | 1.439(2), 1.451(2), 1.454(2) |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reaction Mechanisms
DFT calculations have been instrumental in elucidating the potential pathways of reactions involving sulfonate esters. These studies typically explore the energy landscapes of different proposed mechanisms, identifying transition states and intermediates to determine the most favorable reaction routes.
Theoretical investigations into the formation and hydrolysis of benzenesulfonate (B1194179) esters have considered several possible mechanisms, including addition-elimination (Ad-E), SN1-like, and SN2-like pathways.
Studies on the esterification of benzenesulfonic acid with alcohols, a process analogous to the formation of p-tolyl benzenesulfonate, have revealed that pathways involving a pentacoordinate sulfur intermediate are generally high in energy and thus less likely. researchgate.netrsc.org Instead, two primary mechanisms are considered more plausible: an SN1 pathway proceeding through a sulfonylium cation intermediate, and an SN2 pathway where the alcohol is activated by protonation. researchgate.netrsc.org
For the reverse reaction, the hydrolysis of aryl benzenesulfonates, computational studies have scrutinized the possibility of both stepwise and concerted mechanisms. acs.orgresearchgate.net Detailed DFT calculations on a series of substituted aryl benzenesulfonates suggest that the alkaline hydrolysis likely proceeds through a concerted SN2-type mechanism, involving a single transition state rather than a stable pentacoordinate intermediate. acs.orgresearchgate.net In this transition state, there is significant bond formation to the incoming nucleophile and a lesser degree of bond cleavage to the leaving aryloxy group. acs.org The nature of the substituent on the aryl ring can influence the character of the transition state.
The table below summarizes the key findings from DFT studies on the reaction mechanisms of benzenesulfonate esters, which can be extended to p-tolyl benzenesulfonate.
| Reaction Type | Proposed Mechanisms | Key Findings from DFT Studies |
| Esterification | Addition-Elimination (Ad-E), SN1, SN2 | Ad-E pathways are energetically unfavorable. SN1 (via sulfonylium cation) and SN2 (with protonated alcohol) are more plausible. researchgate.netrsc.org |
| Hydrolysis | Stepwise (via pentacoordinate intermediate), Concerted (SN2-type) | Computational evidence supports a concerted mechanism with a single transition state for alkaline hydrolysis. acs.orgresearchgate.net |
The solvent environment can significantly influence reaction pathways and energetics. Computational models often incorporate solvation effects to provide a more realistic description of reactions in solution. For the esterification of benzenesulfonic acid, solvation is crucial for stabilizing charged intermediates and transition states. In the SN2-type mechanism for hydrolysis, the solvent plays a role in stabilizing the developing negative charge on the transition state. acs.org The choice of solvent can impact the relative energy barriers of competing pathways, potentially favoring one mechanism over another.
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. Various computational techniques are employed to analyze the distribution of electrons and identify regions of interest within the molecule. While specific studies on p-tolyl benzenesulfonate are not extensively available, data from closely related compounds provide valuable insights.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For compounds related to p-tolyl benzenesulfonate, such as p-toluenesulfonic acid and other sulfonate derivatives, MEP analysis reveals that the most negative potential is localized around the oxygen atoms of the sulfonyl group. researchgate.net This suggests that these oxygen atoms are the primary sites for electrophilic attack. Conversely, the regions around the hydrogen atoms of the aromatic rings typically exhibit a positive potential, making them susceptible to nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. deogiricollege.org
In related benzenesulfonate esters, the HOMO is typically localized on the aromatic rings, particularly the one with the electron-donating group (the p-tolyl group in this case). The LUMO is often distributed over the sulfonyl group and the adjacent aromatic ring. deogiricollege.orgacs.org A smaller HOMO-LUMO gap generally implies higher reactivity. For a related compound, 4-nitrobenzenaminium benzenesulfonate, the calculated HOMO-LUMO gap is around 4.3 eV. researchgate.net
The table below presents representative HOMO-LUMO energy data for compounds structurally related to p-tolyl benzenesulfonate.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2-amino-6-methylpyrimidin-4-yl benzenesulfonate | -6.83 | -1.25 | 5.58 acs.org |
| 2,6-diaminopyrimidin-4-yl benzenesulfonate | -6.45 | -0.98 | 5.47 acs.org |
| 4-nitrobenzenaminium benzenesulfonate | -7.2 | -2.9 | 4.3 researchgate.net |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.
In sulfonate esters, NBO analysis reveals strong polar covalent bonds between the sulfur and oxygen atoms. There are also significant delocalization effects from the lone pairs of the oxygen atoms to the antibonding orbitals of the sulfur-oxygen and sulfur-carbon bonds, which contribute to the stability of the sulfonyl group. acs.org The interaction between the p-orbitals of the aromatic rings and the sulfonate group can also be analyzed to understand the electronic communication between these two parts of the molecule. For instance, in O-benzenesulfonylated pyrimidines, NBO analysis has been used to study the hyperconjugative interactions that stabilize the molecular structure. acs.org
Conformational Analysis and Stability Studies
The three-dimensional arrangement of a molecule, known as its conformation, plays a crucial role in its physical and chemical properties. For benzenesulfonic acid, p-tolyl ester, and its derivatives, computational studies are employed to understand their stable conformations and the energy associated with them.
The stability of such molecules can also be analyzed through techniques like Natural Bond Order (NBO) analysis, which investigates intramolecular charge transfer. science.gov Furthermore, theoretical calculations can determine parameters like hyperpolarizability, polarizability, and dipole moment, which are all influenced by the molecule's conformation. science.gov
The table below summarizes key dihedral angles from a study on a related sulfonamide, illustrating the non-planar nature of the molecule. acs.org
Table 1: Selected Dihedral Angles in a Benzenesulfonamide Derivative
| Groups Involved | Dihedral Angle (°) - MSBT | Dihedral Angle (°) - MSBM |
|---|---|---|
| Group A and Group B | 9.56(3) | 3.31(3) |
| Group B and Group C | 89.4(8) | 76.9(9) |
Data sourced from a study on ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate polymorphs. acs.org Group A is the benzenesulfonyl group, Group B is the 2-iodoanilinic group, and Group C is the toluene (B28343) group. MSBT and MSBM represent the triclinic and monoclinic forms, respectively.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
The way molecules pack together in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.
For compounds related to this compound, Hirshfeld surface analysis reveals the dominant role of various non-covalent interactions in stabilizing the crystal structure. These interactions include hydrogen bonds (such as N-H···O and C-H···O), as well as H···H, C···H, and π-π stacking interactions. nih.govresearchgate.net
The analysis generates a two-dimensional "fingerprint plot" that summarizes the intermolecular contacts. Different types of interactions appear as distinct regions on this plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated. nih.govmdpi.com For example, in the crystal structure of one benzimidazole (B57391) derivative, H···H contacts were found to be the most significant, accounting for 62.0% of the interactions. nih.gov
The key interactions and their percentage contributions from a study on a benzimidazole derivative are presented in the table below. nih.gov
Table 2: Contribution of Intermolecular Interactions from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 62.0 |
| H···C/C···H | 16.1 |
| H···N/N···H | 13.7 |
| H···O/O···H | 7.5 |
Data from a study on 1-[(1-hexyl-1H-1,2,3-triazol-4-yl)methyl]-3-(1-methylethenyl)-benzimidazol-2-one. nih.gov
Shape index and curvedness are other properties that can be mapped onto the Hirshfeld surface. The shape index can reveal the presence of π-π stacking interactions, which appear as adjacent red and blue triangles. nih.govnih.gov Curvedness helps to identify patches on the surface that correspond to contacts with neighboring molecules. nih.gov
Molecular Docking Studies (for Biologically Relevant Derivatives)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.
For biologically relevant derivatives of this compound, molecular docking studies have been instrumental in elucidating their mechanism of action. For instance, a series of 4-phthalimidobenzenesulfonamide derivatives were investigated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govresearchgate.net
The results of these studies showed that some of the synthesized compounds were potent inhibitors of AChE. nih.govresearchgate.net Molecular docking of the most active compound revealed that it could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govresearchgate.net This dual binding capability is a desirable feature for AChE inhibitors.
The inhibitory concentrations (IC₅₀) of several derivatives against AChE and BuChE are provided in the table below, highlighting the potency and selectivity of these compounds. nih.govresearchgate.net
Table 3: Cholinesterase Inhibitory Activity of Benzenesulfonamide Derivatives
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
|---|---|---|
| 3 | - | 13.41 ± 0.62 |
| 7 | 1.35 ± 0.08 | - |
Data from a study on 4-phthalimidobenzenesulfonamide derivatives. nih.govresearchgate.net A lower IC₅₀ value indicates greater inhibitory potency. The '-' indicates data not reported or not significant.
In another study, molecular docking was used to assess the potential of aryl-substituted imidazole (B134444) derivatives as antifungal agents by predicting their binding to the enzyme sterol 14α-demethylase (CYP51). kuleuven.be Such studies provide valuable insights into the structure-activity relationships of these compounds and guide the design of more effective therapeutic agents. The binding energy, calculated during docking simulations, indicates the stability of the ligand-protein complex. For example, a docking study of N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine) with bovine cytochrome bc1 complex yielded a stable minimum binding energy of -6.26 kcal/mol. tandfonline.com
Research on Derivatives and Analogues of Benzenesulfonic Acid, P Tolyl Ester
Synthesis and Reactivity of Substituted Aromatic Benzenesulfonate (B1194179) Esters
The synthesis and reactivity of substituted aromatic benzenesulfonate esters are central to their application in organic chemistry. These compounds serve as crucial intermediates and are known for their bioactivity, including potential anticancer and antibacterial properties. researchgate.net
Synthesis: A primary method for synthesizing aromatic benzenesulfonate esters involves the reaction of an alcohol or a phenol (B47542) with a substituted benzenesulfonyl chloride in the presence of a base. periodicchemistry.com For instance, p-toluenesulfonyl chloride (tosyl chloride) is commonly used to convert alcohols into p-toluenesulfonate esters (tosylates). masterorganicchemistry.com This conversion is efficient and proceeds without altering the stereochemistry of the alcohol's carbon center. masterorganicchemistry.com Another route involves the direct esterification of sulfonic acids, though this can be more challenging than the sulfonyl chloride method. acs.org
The synthesis can be influenced by various factors. For example, in the production of p-methyl benzenesulfonic acid, a precursor for related esters, modern methods utilize micro-structured reactors to improve heat and mass transfer, eliminating the need for solvents or catalysts. google.com
Reactivity: The reactivity of aromatic benzenesulfonate esters is dominated by their function as excellent leaving groups in nucleophilic substitution and elimination reactions. eurjchem.comperiodicchemistry.com The hydroxyl group of an alcohol is inherently a poor leaving group; however, its conversion to a sulfonate ester transforms it into a very effective one. masterorganicchemistry.com This enhanced reactivity is due to the stability of the resulting sulfonate anion, which is resonance-stabilized, making it a weak base. periodicchemistry.comchemistrysteps.com
Substituted aromatic benzenesulfonate esters participate in a wide array of reactions:
Nucleophilic Substitution: They readily undergo SN2 reactions with a variety of nucleophiles. This reactivity is comparable to that of alkyl halides. masterorganicchemistry.com
Cross-Coupling Reactions: Aryl sulfonate esters are effective electrophilic partners in transition-metal-catalyzed cross-coupling reactions, such as those mediated by palladium. researchgate.netnih.gov They have been successfully used in Suzuki reactions, demonstrating their compatibility with these important carbon-carbon bond-forming conditions. nih.gov
Sulfonylation Reagents: Recent studies have shown that under specific conditions, the S-O bond of aryl sulfonate esters can be cleaved, allowing them to act as sulfonylation agents for the synthesis of compounds like vinyl sulfones. researchgate.net
Radical Reactions: Phenylsulfonates can function as photolabile groups, generating aryl radicals upon irradiation. These radicals can then participate in cyclization reactions to form complex polycyclic aromatic hydrocarbons. nih.govrsc.org
The reactivity can be tuned by substituents on the aromatic ring. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom and enhance the leaving group ability of the sulfonate. Conversely, electron-donating groups can have the opposite effect. youtube.com
| Reaction Type | Description | Key Features |
|---|---|---|
| Esterification (from Sulfonyl Chloride) | Reaction of an alcohol/phenol with a benzenesulfonyl chloride and a base. | High yield, retention of stereochemistry. masterorganicchemistry.com |
| Nucleophilic Substitution (SN2) | The sulfonate group acts as an excellent leaving group, replaced by a nucleophile. | Reactivity similar to alkyl halides; enabled by resonance-stabilized anion. periodicchemistry.commasterorganicchemistry.com |
| Palladium-Catalyzed Cross-Coupling | Aryl sulfonates act as electrophiles in reactions like Suzuki coupling. | Practical and stable alternative to other electrophiles like triflates. nih.govnih.gov |
| Photochemical Radical Generation | The phenylsulfonate group is cleaved by light to form an aryl radical. | Used in the synthesis of polycyclic aromatic hydrocarbons. rsc.org |
Incorporation of Benzenesulfonate Esters into Complex Molecular Architectures
The predictable reactivity and stability of benzenesulfonate esters make them valuable components in the strategic construction of complex molecules. Their ability to function as robust leaving groups under various conditions allows for their seamless integration into multi-step syntheses.
One significant application is in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and graphene nanoribbons. nih.gov In these syntheses, the phenylsulfonate group can be employed as a photolabile precursor. A phenyl-rich molecule containing a phenylsulfonate moiety is first assembled, often using standard reactions like the Suzuki cross-coupling. nih.gov Subsequent exposure to light initiates a radical cyclization reaction, forming new carbon-carbon bonds and constructing the complex polycyclic system. nih.govrsc.org This method is advantageous because it often avoids the harsh conditions required by other cyclization techniques, such as the Scholl reaction, which can be incompatible with many functional groups. nih.gov
Aryl sulfonate esters also serve as versatile electrophiles in a range of palladium-catalyzed cross-coupling reactions. nih.gov This allows for the strategic introduction of aryl groups into complex structures. For example, imidazolylsulfonates, a type of aryl sulfonate, have been shown to be practical and economical alternatives to the more commonly used triflates in these reactions. nih.gov Their stability combined with sufficient reactivity makes them suitable for late-stage functionalization in the synthesis of pharmaceuticals and other advanced materials. nih.gov
Furthermore, the sulfonyl group itself, derived from sulfonate esters, is a key structural motif in many biologically active compounds, including sulfonamides, which are known for their antibacterial properties. eurjchem.comresearchgate.net The synthesis of these complex molecules often proceeds through intermediates where a sulfonate ester is used to activate a hydroxyl group for subsequent transformation. researchgate.net
| Application Area | Role of Benzenesulfonate Ester | Example Transformation |
|---|---|---|
| Polycyclic Aromatic Hydrocarbons (PAHs) | Photolabile group to initiate radical cyclization. rsc.org | Photochemical cyclization of a terphenyl derivative to form triphenylene. nih.gov |
| Cross-Coupling Reactions | Stable electrophilic partner for C-C, C-N, or C-O bond formation. | Suzuki coupling of an aryl sulfonate with a boronic acid. nih.gov |
| Synthesis of Bioactive Molecules | Activating group for hydroxyls, precursor to sulfonamides. researchgate.net | Conversion of a phenol to a sulfonate ester, followed by reaction with an amine. eurjchem.com |
Comparative Studies with Other Sulfonate Esters (e.g., Methanesulfonates, p-Toluenesulfonates)
In organic synthesis, several types of sulfonate esters are commonly used to activate hydroxyl groups, with the most frequent being methanesulfonates (mesylates), p-toluenesulfonates (tosylates), and trifluoromethanesulfonates (triflates). periodicchemistry.com Benzenesulfonate esters, including the p-tolyl ester, belong to this family and share many characteristics, though with notable differences in reactivity, steric hindrance, and cost.
The primary function of these esters is to serve as a good leaving group, a property that stems from the stability of the corresponding sulfonate anion. masterorganicchemistry.com The negative charge on the departing anion is delocalized across the three oxygen atoms through resonance, making it a very weak base and therefore an excellent leaving group. periodicchemistry.com
Comparison of Common Sulfonate Esters:
Methanesulfonates (Mesylates, OMs): Derived from methanesulfonic acid, mesylates are among the simplest sulfonate esters. They are sterically small, which can be an advantage in reactions with hindered substrates. The formation of a reactive sulfene (B1252967) intermediate during mesylation can offer a reactivity advantage when working with tertiary alcohols, which react slowly with the bulkier tosyl chloride. chemistrysteps.com
p-Toluenesulfonates (Tosylates, OTs): Derived from p-toluenesulfonic acid, tosylates are bulkier than mesylates due to the presence of the p-tolyl group. masterorganicchemistry.com This additional bulk can sometimes influence the reaction's stereochemical outcome or rate. A practical advantage of tosylates is that they are often crystalline solids, which can be easier to purify and handle than the corresponding liquid alcohols or oily mesylates. chemistrysteps.com The aromatic ring also allows for easier visualization on TLC plates using UV light. chemistrysteps.com
Benzenesulfonates (Besylates, OBs): Structurally similar to tosylates but lacking the p-methyl group, benzenesulfonates exhibit very similar reactivity. The electronic properties of the benzene (B151609) ring can be modified with various substituents to fine-tune the leaving group's ability.
Trifluoromethanesulfonates (Triflates, OTf): Derived from trifluoromethanesulfonic acid, triflates are exceptionally good leaving groups. The strong electron-withdrawing effect of the three fluorine atoms makes the triflate anion extremely stable and non-nucleophilic. They are significantly more reactive than tosylates or mesylates, often by several orders of magnitude, and are used when a less reactive sulfonate ester fails to react.
The general order of leaving group ability is: Triflate > Tosylate ≈ Benzenesulfonate > Mesylate
This order reflects the stability of the conjugate anion. While tosylates and mesylates are the most commonly used for routine transformations due to their effectiveness and moderate cost, benzenesulfonates offer a similar level of reactivity to tosylates. Triflates are reserved for more challenging transformations where a highly reactive electrophile is required.
| Sulfonate Ester | Abbreviation | Key Features | Relative Reactivity |
|---|---|---|---|
| Methanesulfonate | Mesylate (OMs) | Sterically small; less reactive than tosylates. chemistrysteps.com | Good |
| p-Toluenesulfonate | Tosylates (OTs) | Often crystalline; good for visualization on TLC. chemistrysteps.com | Very Good |
| Benzenesulfonate | Besylate (OBs) | Reactivity similar to tosylates; can be substituted for tuning. | Very Good |
| Trifluoromethanesulfonate | Triflate (OTf) | Extremely good leaving group due to inductive effect of fluorine atoms. | Excellent |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
